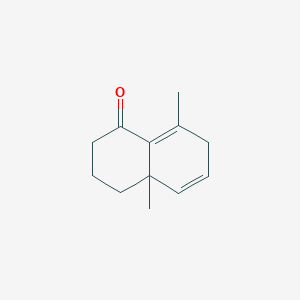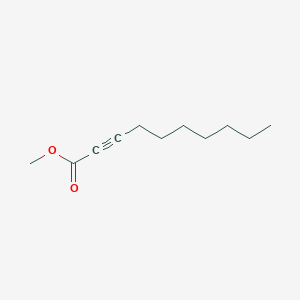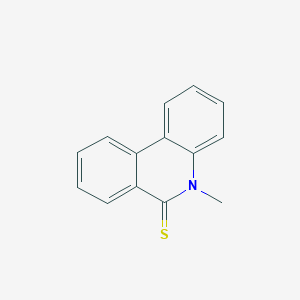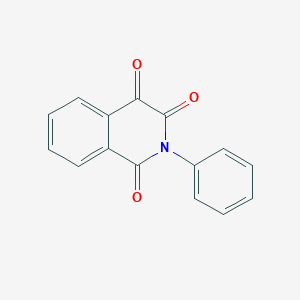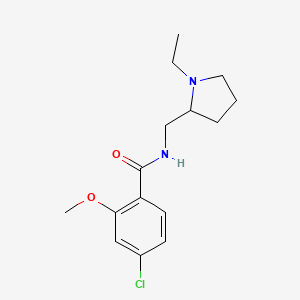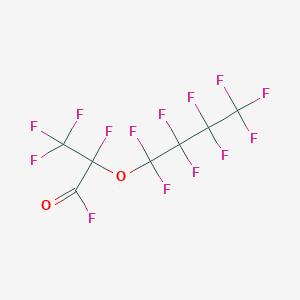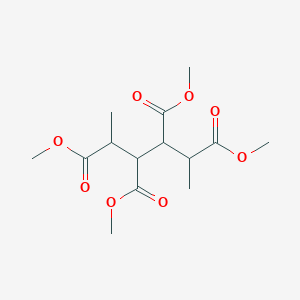
Tetramethyl hexane-2,3,4,5-tetracarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethyl hexane-2,3,4,5-tetracarboxylate is an organic compound with a complex structure characterized by four carboxylate groups attached to a hexane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetramethyl hexane-2,3,4,5-tetracarboxylate typically involves multi-step organic reactions. One common method includes the esterification of hexane-2,3,4,5-tetracarboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process would include the esterification reaction followed by purification steps such as distillation and crystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Tetramethyl hexane-2,3,4,5-tetracarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to carboxylic acids in the presence of a strong base or acid.
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild heating.
Major Products Formed
Hydrolysis: Hexane-2,3,4,5-tetracarboxylic acid.
Reduction: Tetramethyl hexane-2,3,4,5-tetraol.
Substitution: Corresponding substituted esters or amides.
Aplicaciones Científicas De Investigación
Tetramethyl hexane-2,3,4,5-tetracarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of tetramethyl hexane-2,3,4,5-tetracarboxylate depends on the specific application. In chemical reactions, the ester groups can act as electrophiles, facilitating nucleophilic attack. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Hexane-2,3,4,5-tetracarboxylic acid: The parent acid of tetramethyl hexane-2,3,4,5-tetracarboxylate.
Tetramethyl hexane-2,3,4,5-tetraol: The reduced form of the compound.
Hexane-2,3,4,5-tetramethyl-: A structurally similar hydrocarbon without the ester groups.
Uniqueness
This compound is unique due to its four ester groups, which impart distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial contexts.
Propiedades
Número CAS |
67564-39-0 |
|---|---|
Fórmula molecular |
C14H22O8 |
Peso molecular |
318.32 g/mol |
Nombre IUPAC |
tetramethyl 1-methylpentane-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C14H22O8/c1-7(11(15)19-3)9(13(17)21-5)10(14(18)22-6)8(2)12(16)20-4/h7-10H,1-6H3 |
Clave InChI |
PUDYWLBYGUKJKE-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(C(C)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone](/img/structure/B14474964.png)
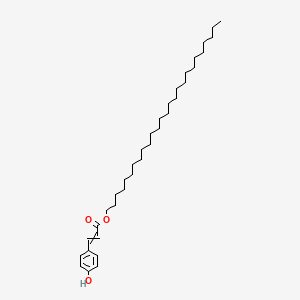



![4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde](/img/structure/B14474996.png)
